molecular formula C7H6N2OS B1294697 2-Amino-4-hydroxybenzothiazole CAS No. 7471-03-6

2-Amino-4-hydroxybenzothiazole

Cat. No.: B1294697
CAS No.: 7471-03-6
M. Wt: 166.2 g/mol
InChI Key: PFQJPSASUCHKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-hydroxybenzothiazole is a heterocyclic compound with the molecular formula C7H6N2OS. It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and a hydroxyl group at the fourth position on the benzothiazole ring. This compound is known for its significant pharmacological activities and is widely used in various scientific research fields.

Biochemical Analysis

Biochemical Properties

2-Amino-4-hydroxybenzothiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Additionally, it can alter gene expression patterns by acting as a transcriptional regulator, thereby affecting various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, influencing their structure and function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects, beyond which adverse effects become prominent. These findings underscore the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters, facilitating its intracellular accumulation. Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, phosphorylation of this compound can enhance its nuclear localization, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound provides insights into its diverse biological roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxybenzothiazole typically involves the cyclization of 2-aminothiophenol with carbonyl compounds. One common method is the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation to yield the desired product. Another approach involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hydroxybenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles.

Scientific Research Applications

2-Amino-4-hydroxybenzothiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It exhibits potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-6-hydroxybenzothiazole
  • 6-Hydroxybenzothiazole-2-carbonitrile
  • 1-Hydroxybenzotriazole hydrate

Comparison: 2-Amino-4-hydroxybenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a broader spectrum of biological activities and higher reactivity in certain chemical reactions. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQJPSASUCHKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225692
Record name 2-Amino-4-hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-03-6
Record name 2-Amino-4-benzothiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7471-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-hydroxybenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7471-03-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzothiazolol, 2-amino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-4-HYDROXYBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBI166S5VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of AlCl3 (5 mmole) in EtSH (10 mL) was cooled to 0° C. and treated with 2-amino-4-methoxybenzothiazole (1 mmole). The mixture was stirred at 0–5° C. for 2 h. Evaporation and extraction gave 2-amino-4-hydroxybenzothiazole as white solid.
Name
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of AICl3 (5 mmole) in EtSH (10 mL) was cooled to 0° C. and treated with 2-amino-4-methoxybenzothiazole (1 mmole). The mixture was stirred at 0-5° C. for 2 h. Evaporation and extraction gave 2-amino-4-hydroxybenzothiazole as white solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-hydroxybenzothiazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-4-hydroxybenzothiazole
Reactant of Route 3
2-Amino-4-hydroxybenzothiazole
Reactant of Route 4
Reactant of Route 4
2-Amino-4-hydroxybenzothiazole
Reactant of Route 5
Reactant of Route 5
2-Amino-4-hydroxybenzothiazole
Reactant of Route 6
Reactant of Route 6
2-Amino-4-hydroxybenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.